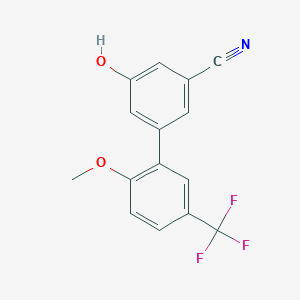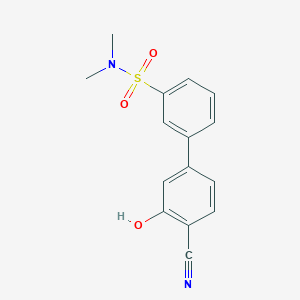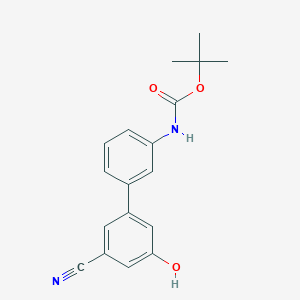
2-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (hereafter referred to as 2-CN-DMPP) is a chemical compound used in a variety of scientific research applications. It is an organosulfur compound that belongs to the class of phenols and is composed of two carbon atoms, two nitrogen atoms, and five oxygen atoms. The compound has a melting point of about 177°C and a boiling point of about 310°C. It is a white crystalline solid that is soluble in water and other solvents such as ethanol, methanol, and dimethylformamide. 2-CN-DMPP has a range of applications, including its use in the synthesis of various compounds, its ability to act as a catalyst in chemical reactions, and its potential in the study of biochemical and physiological processes.
科学研究应用
2-CN-DMPP has a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, including benzothiazoles and benzodiazepines. It has also been used in the study of biochemical and physiological processes, such as the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been used in the study of the mechanisms of action of various drugs, such as the anticonvulsant carbamazepine.
作用机制
The mechanism of action of 2-CN-DMPP is not completely understood. However, it is believed to act as a reversible inhibitor of enzymes, including acetylcholinesterase. Specifically, it is thought to bind to the enzyme and block its activity, thereby inhibiting its ability to break down acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
2-CN-DMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been shown to increase the levels of serotonin and dopamine, two neurotransmitters involved in mood regulation. Furthermore, it has been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of several enzymes involved in the metabolism of carbohydrates and lipids.
实验室实验的优点和局限性
The main advantage of using 2-CN-DMPP in laboratory experiments is its ability to act as a reversible inhibitor of enzymes, including acetylcholinesterase. This allows researchers to study the effects of enzyme inhibition on biochemical and physiological processes. However, 2-CN-DMPP also has some limitations. For example, it is not very soluble in water, which can limit its use in aqueous solutions. In addition, it can be toxic in high concentrations, and so must be handled with care.
未来方向
There are several potential future directions for the use of 2-CN-DMPP in scientific research. One potential direction is to further explore its potential as a reversible inhibitor of enzymes, such as acetylcholinesterase. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be conducted to explore its potential as an anti-inflammatory and antioxidant agent. Finally, further studies could be conducted to explore its potential as a modulator of enzymes involved in the metabolism of carbohydrates and lipids, which could potentially lead to the development of new drugs for the treatment of metabolic disorders.
合成方法
The synthesis of 2-CN-DMPP is achieved through a multi-step process involving the reaction of 4-dimethylaminobenzaldehyde with 2-cyano-5-nitrophenol in the presence of a base. The reaction is carried out in an aqueous solution at a temperature of 80°C and a pH of 10. The resulting product is then purified using a series of chromatographic techniques such as column chromatography, thin-layer chromatography, and recrystallization.
属性
IUPAC Name |
4-(4-cyano-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)14-7-5-11(6-8-14)12-3-4-13(10-16)15(18)9-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBSQUTYBOLTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)

![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)

![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)
![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)
